molecular formula C18H17FN6O B2457460 3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1021259-48-2

3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2457460
CAS No.: 1021259-48-2
M. Wt: 352.373
InChI Key: JRSCEMCKWFUXAW-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that features a fluorine atom, a benzamide group, and a pyridazinyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: Used in studies involving enzyme inhibition and receptor binding.

    Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-fluoropyridine: Shares the fluorine and pyridine moieties but lacks the benzamide group.

    N-(2-(pyridin-3-ylamino)ethyl)benzamide: Similar structure but without the fluorine atom.

Uniqueness

3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is unique due to the combination of its fluorine atom, benzamide group, and pyridazinyl-pyridinyl moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

3-fluoro-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O/c19-14-4-1-3-13(11-14)18(26)22-10-9-21-16-6-7-17(25-24-16)23-15-5-2-8-20-12-15/h1-8,11-12H,9-10H2,(H,21,24)(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSCEMCKWFUXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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